molecular formula C14H23BO4 B587953 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate CAS No. 151075-20-6

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

Cat. No. B587953
CAS RN: 151075-20-6
M. Wt: 266.144
InChI Key: SXBXVZNWDYRGPR-UHFFFAOYSA-N
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Description

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate” is a chemical compound with the CAS Number: 957062-72-5 and a molecular weight of 263.1 . It’s often used in the preparation of 2-aryl-4,4,5,5,-tetramethyl-1,3,2-dioxaborolanes via palladium-catalyzed coupling reactions .


Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate”, has a molecular formula of C14H19BO4 . The predicted density is 1.08±0.1 g/cm3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve palladium-catalyzed coupling reactions .


Physical And Chemical Properties Analysis

“Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” has a predicted density of 1.08±0.1 g/cm3, a melting point of 77-81°C (lit.), and a predicted boiling point of 355.6±25.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate and related compounds are synthesized through multi-step substitution reactions. These compounds are analyzed using spectroscopic methods (FTIR, NMR), mass spectrometry, and X-ray diffraction, providing insights into their molecular structures and conformation. Density Functional Theory (DFT) calculations are utilized to further understand their molecular structures and physicochemical properties (Huang et al., 2021).

Crystallographic and Vibrational Properties Studies

The vibrational properties and crystal structures of compounds similar to Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate are studied using X-ray diffraction and DFT calculations. Such studies aid in understanding the molecular structure and provide valuable insights for further chemical analysis (Wu et al., 2021).

Synthesis Techniques and Catalysis

Research shows that such compounds can be synthesized through Pd-catalyzed borylation, demonstrating the effectiveness of this method in creating boric acid ester intermediates. These findings are crucial for developing efficient synthesis techniques for similar compounds (Takagi & Yamakawa, 2013).

Luminescent Properties and Polymer Synthesis

The compound is also explored for its potential in polymer synthesis, especially in creating fluorene copolymers with luminescent properties. This application is significant for developing new materials with specific optical properties (Cheon et al., 2005).

Medicinal Chemistry and Cytoprotection

In medicinal chemistry, derivatives of this compound are studied for their potential in protecting cells against oxidative stress. Such research is crucial for developing new therapeutic strategies (Wang & Franz, 2018).

Hydrogen Peroxide Vapor Detection

The compound's derivatives are used in creating organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, an essential application in explosive detection and safety measures (Fu et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P305+P351+P338-P304+P340-P405-P501A .

properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-10(7-9-11)12(16)17-5/h8,10H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBXVZNWDYRGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736146
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

CAS RN

151075-20-6
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-CYCLOHEXENE-1-CARBOXYLIC ACIDESTER
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